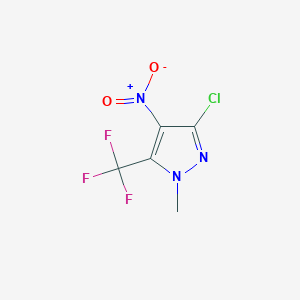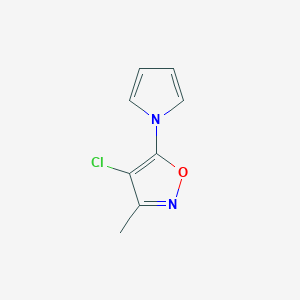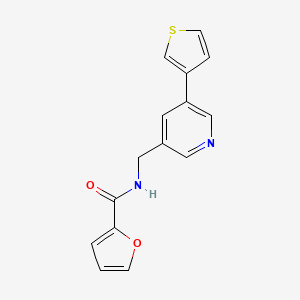![molecular formula C18H11BrClNO2S B2451999 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide CAS No. 313275-86-4](/img/structure/B2451999.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is a solid substance and its crystal structure has been studied .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A study by Sukanta Bar and Maxwell Israel Martin describes a regioselective synthesis of a similar compound, 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of this compound has been determined through crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 387.06 . The compound’s InChI Code is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Synthesis : The regioselective synthesis of thiophene derivatives like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves successive direct lithiations and a bromination reaction, starting from thiophene. This process highlights the chemical manipulation possibilities of thiophene-based compounds, including N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide (Bar & Martin, 2021).
Molecular Docking Studies : Thiophene carboxamide derivatives, similar to this compound, have been studied for their binding affinities in molecular docking studies. These studies are crucial for understanding the interactions between these compounds and biological targets, such as enzymes or receptors (Mathew, Suresh, Anbazhagan, & Dev, 2016).
Potential Biological Activities
Antimicrobial Properties : Some thiophene-2-carboxamide derivatives have shown promising antimicrobial activities, indicating potential applications in developing new antibiotics (Ahmed, 2007). This suggests that this compound could also possess similar properties.
Anticancer Activity : The synthesis of thiophene-2-carboxamide derivatives and their evaluation for anticancer activity reveals the potential of these compounds in cancer treatment. Some derivatives have shown inhibitory activity against various cancer cell lines, pointing towards a possible application of this compound in oncology (Gulipalli, Ravula, Bodige, Endoori, Cherukumalli, Chandra, & Seelam, 2019).
Allosteric Enhancer Activity : Thiophene derivatives have been studied for their role as allosteric enhancers of the A1 adenosine receptor, suggesting potential neurological applications. Modifications in the thiophene structure can significantly impact this activity, which may be relevant for the study of this compound (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Salvador, Preti, Tabrizi, Moorman, Vincenzi, Borea, & Varani, 2012).
Safety and Hazards
The compound is classified as dangerous according to GHS05 and GHS07 pictograms . It has hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Mecanismo De Acción
Target of Action
The primary targets of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound contains a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Propiedades
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClNO2S/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGYBJOKQSJMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2451918.png)

![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)
![5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2451922.png)



![2,6-difluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2451931.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine](/img/structure/B2451934.png)
![3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2451935.png)

